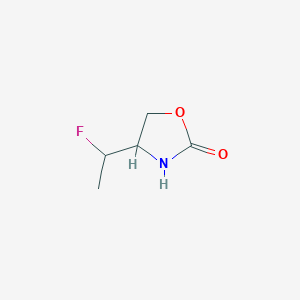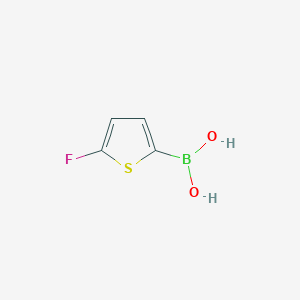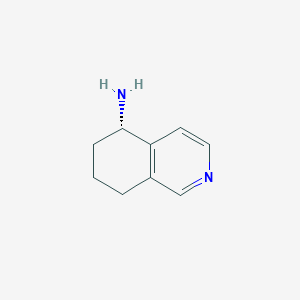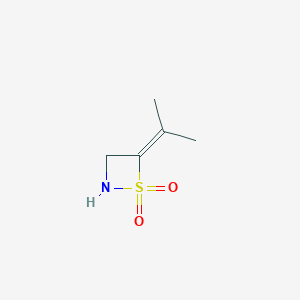
4-(1-Fluoroethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Fluoroethyl)-1,3-oxazolidin-2-one is a fluorinated heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a fluoroethyl group attached to the oxazolidinone ring. Fluorinated heterocycles are known for their significant applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties, such as enhanced metabolic stability and altered biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of oxazolidinone derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like lithium carbonate. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fluorinating agents like xenon difluoride or molecular fluorine in a controlled environment can enhance the efficiency of the process. Solvent selection and reaction optimization are crucial to minimize waste and improve atom economy .
化学反応の分析
Types of Reactions: 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines.
Substitution: Nucleophilic substitution reactions can replace the fluoroethyl group with other substituents, leading to diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce amino derivatives .
科学的研究の応用
4-(1-Fluoroethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in drug discovery and development.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated oxazolidinones are explored for their potential as antimicrobial agents, particularly against resistant bacterial strains.
作用機序
The mechanism of action of 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application, but common targets include bacterial ribosomes and metabolic enzymes .
類似化合物との比較
- 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one
- 4-(2-Fluoroethyl)-1,3-oxazolidin-2-one
- 4-(1-Fluoropropyl)-1,3-oxazolidin-2-one
Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group at the 1-position of the oxazolidinone ring can enhance its metabolic stability and alter its interaction with biological targets, making it a valuable compound in various research fields .
特性
分子式 |
C5H8FNO2 |
|---|---|
分子量 |
133.12 g/mol |
IUPAC名 |
4-(1-fluoroethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H8FNO2/c1-3(6)4-2-9-5(8)7-4/h3-4H,2H2,1H3,(H,7,8) |
InChIキー |
UCGCIGIJYBYKHV-UHFFFAOYSA-N |
正規SMILES |
CC(C1COC(=O)N1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-3,6-Dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923339.png)












